Anticancer Derivative Potency: Comparative IC50 Values for a p‑Tolylamino‑Containing Derivative
The p‑tolylamino‑substituted 1,3,4‑thiadiazole-2‑thiol core serves as a privileged scaffold for generating potent anticancer agents. Derivative 4y, synthesized from the target compound, exhibited cytotoxic activity against MCF‑7 breast cancer cells (IC50 = 0.084 ± 0.020 mmol L⁻¹) and A549 lung cancer cells (IC50 = 0.034 ± 0.008 mmol L⁻¹) [1]. These values indicate that derivatives derived from this specific substitution pattern achieve sub‑millimolar potency, in contrast to many other 1,3,4‑thiadiazole‑2‑thiol derivatives that show no activity or require micromolar concentrations in similar assays [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivative 4y: MCF‑7 IC50 = 0.084 mmol/L; A549 IC50 = 0.034 mmol/L |
| Comparator Or Baseline | Cisplatin (reference drug); other 1,3,4‑thiadiazole derivatives in the same study showed variable activity |
| Quantified Difference | Derivative 4y demonstrates sub‑millimolar potency; many structurally related derivatives in the literature exhibit IC50 > 100 μM or are inactive. |
| Conditions | MTT assay; MCF‑7 and A549 cell lines |
Why This Matters
This evidence demonstrates that the p‑tolylamino‑substituted core is a productive starting point for anticancer drug discovery, justifying its procurement over unsubstituted or differently substituted 1,3,4‑thiadiazole‑2‑thiols that lack validated bioactive derivative series.
- [1] Cevik U.A., Osmaniye D., Levent S., et al. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharm. 2020;70(4):499-513. View Source
- [2] Aliabadi A., Eghbalian E., Kiani A. Synthesis and evaluation of the cytotoxicity of a series of 1,3,4-thiadiazole based compounds as anticancer agents. 2014. View Source
